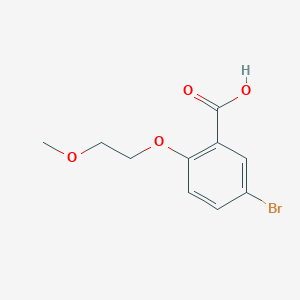

5-bromo-2-(2-methoxyethoxy)benzoic Acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQKYTRADZFFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50410155 | |

| Record name | 5-bromo-2-(2-methoxyethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62176-28-7 | |

| Record name | 5-Bromo-2-(2-methoxyethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62176-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-(2-methoxyethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemoselective Cross Coupling at the C Br Bond:

Palladium-catalyzed cross-coupling reactions are highly effective for selectively functionalizing the C-Br bond without affecting the carboxylic acid or ether moieties. The choice of catalyst, ligand, and base is critical. For instance, in Suzuki-Miyaura couplings, a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand can couple the aryl bromide with a boronic acid. These reactions are typically performed under basic conditions (e.g., K₂CO₃, Cs₂CO₃) which deprotonate the carboxylic acid, forming a carboxylate salt. This salt is generally unreactive under these conditions, thus ensuring chemoselectivity.

A study on the copper-catalyzed amination of bromobenzoic acids demonstrated high chemo- and regioselectivity, where only the bromide adjacent to the carboxylic acid was replaced, leaving other functionalities intact. nih.gov This highlights that the inherent reactivity differences can be exploited. For instance, in the amination of 2,5-dibromobenzoic acid, the reaction occurs selectively at the C2-Br bond due to the electronic influence and potential chelating effect of the adjacent carboxyl group, leaving the C5-Br bond untouched. nih.gov A similar principle would apply to 5-bromo-2-(2-methoxyethoxy)benzoic acid, where the C5-Br bond would be the exclusive site for such coupling reactions.

The following table illustrates typical conditions for achieving chemoselective Suzuki-Miyaura coupling on related bromobenzoic acid systems, which are applicable to the target compound.

| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Selectivity Outcome |

|---|---|---|---|---|---|

| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ / Phosphine Ligand | K₂CO₃ | Dioxane/H₂O | Selective C-C bond formation at the C-Br position. Carboxylic acid is preserved. |

| Aryl Bromide | Amine | Pd Catalyst / Ligand (Buchwald-Hartwig) | NaOt-Bu | Toluene | Selective C-N bond formation at the C-Br position. Carboxylic acid is preserved. |

| 2,5-Dibromobenzoic Acid | Aniline | Cu₂O / Cu powder | K₂CO₃ | 2-Ethoxyethanol | Regioselective amination at C2-Br; C5-Br is unreactive. nih.gov |

Advanced Synthetic Methodologies and Green Chemistry Principles Applied to 5 Bromo 2 2 Methoxyethoxy Benzoic Acid

Catalyst-Mediated Synthesis Approaches

Catalysis is fundamental to modern organic synthesis, offering pathways to construct complex molecules with high selectivity and efficiency. For a molecule like 5-bromo-2-(2-methoxyethoxy)benzoic acid, the formation of the aryl-ether bond (C-O) is a critical step where catalysis plays a pivotal role.

Transition metal catalysis provides powerful tools for the formation of key bonds in the synthesis of substituted benzoic acids. The construction of the 2-(2-methoxyethoxy) ether linkage on the 5-bromobenzoic acid scaffold is a prime candidate for such methods.

One of the most established and relevant methods for forming the C-O bond in this context is the Ullmann condensation . This copper-catalyzed reaction couples an aryl halide with an alcohol. nih.gov In a plausible synthesis of the target molecule, 2,5-dibromobenzoic acid could be reacted with 2-methoxyethanol in the presence of a copper catalyst. researchgate.net The classic Ullmann reaction often required harsh conditions, but modern modifications using ligands have improved its applicability. researchgate.net For instance, the use of bidentate ligands like 1,10-phenanthroline can facilitate these reactions at lower temperatures. researchgate.net The carboxyl group at the ortho position can also play a significant role in facilitating copper-catalyzed hydroxylation and amination reactions, suggesting its potential to influence the etherification process. nih.gov

Beyond copper, palladium catalysis offers alternative strategies. While often used for C-C bond formation, palladium(II) catalysts have been developed for the ortho-alkylation of C-H bonds in benzoic acids using alkyl halides. nih.govnih.gov This approach represents a different synthetic philosophy, modifying a pre-existing benzoic acid core through C-H activation rather than building the molecule from separate aryl and alkoxy fragments. Such a reaction proceeds without a co-oxidant and can lead to the formation of useful benzolactone intermediates. nih.govresearchgate.net

Below is a table summarizing representative transition metal-catalyzed systems applicable to the synthesis of aryl ethers and substituted benzoic acids.

| Catalyst System | Reactants | Bond Type | Key Features |

| Copper(I) Iodide (CuI) / Ligand | Aryl Halide + Alcohol | C-O | Classic Ullmann condensation for aryl ether synthesis. nih.govorganic-chemistry.org |

| Copper(I) Iodide / Triphenylphosphine (CuIPPh₃) | Aryl Bromide + Phenol (B47542) | C-O | Effective in non-polar solvents with inexpensive bases like K₂CO₃. arkat-usa.org |

| Palladium(II) Acetate (Pd(OAc)₂) / Base | Benzoic Acid + Alkyl Halide | C-C | Direct ortho-alkylation via C-H bond activation. nih.govnih.gov |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, complementing metal- and biocatalysis. nih.gov While its application to the specific synthesis of this compound is not extensively documented, the principles of organocatalysis are relevant for key functional group transformations.

For instance, the formation of ether bonds can be achieved through organocatalytic methods. A notable example is the reductive etherification of alcohols with aldehydes or ketones catalyzed by a thiourea-based organocatalyst. organic-chemistry.org This catalyst operates through anion-binding, enhancing the electrophilicity of an oxocarbenium ion intermediate formed from the carbonyl compound and a Brønsted acid. organic-chemistry.org While this specific mechanism is for reductive etherification, it highlights the potential for organocatalysts to mediate ether bond formation under mild conditions. The development of organocatalytic systems for direct nucleophilic aromatic substitution (SNAr) to form aryl ethers remains a challenging but active area of research.

Sustainable Synthesis Paradigms

Sustainable or "green" chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org This paradigm is increasingly important in pharmaceutical and fine chemical synthesis.

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. ijprdjournal.com This technology is particularly well-suited for accelerating established reactions relevant to the synthesis of this compound.

The Williamson ether synthesis, a classical method involving the reaction of an alkoxide with an alkyl halide, is significantly enhanced by microwave irradiation. benthamscience.comacs.org Studies have shown that microwave heating can reduce reaction times for ether synthesis from hours to mere minutes. ijprdjournal.com For example, the synthesis of 2-ethoxynaphthalene via Williamson synthesis saw doubled yields with microwave heating compared to traditional refluxing. acs.org This rapid and uniform heating minimizes the formation of side products and can be more energy-efficient. ijprdjournal.com

The following table compares conventional and microwave-assisted approaches for a representative ether synthesis.

| Synthesis Method | Heating Method | Reaction Time | Yield | Reference |

| Williamson Ether Synthesis | Conventional Reflux | 1.5 hours | ~30% | acs.org |

| Williamson Ether Synthesis | Microwave Irradiation (130 °C) | 40 seconds (ramp) | 47-55% | acs.org |

| Benzoic Acid Synthesis | Conventional Reflux | ~30 minutes | - | ijprdjournal.com |

| Benzoic Acid Synthesis | Microwave Irradiation (225 W) | 10 minutes | - | ijprdjournal.com |

A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. Traditional organic reactions often rely on volatile and hazardous organic solvents. Research has focused on alternatives like water, or conducting reactions under solvent-free conditions.

The Ullmann condensation, traditionally performed in high-boiling polar aprotic solvents, has been adapted to run in water, a benign and environmentally friendly medium. nih.gov Similarly, microwave-assisted Williamson ether synthesis can be performed efficiently in the absence of organic solvents or phase-transfer catalysts, which are often required in conventional methods. semanticscholar.orgresearchgate.net Combining microwave and ultrasound irradiation has been shown to be an effective technique for promoting these solvent-free reactions. researchgate.net

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org The ideal atom economy is 100%, meaning all reactant atoms are found in the product, with no byproducts. scranton.edu

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

To illustrate this, consider a plausible Williamson ether synthesis route to an intermediate for the target molecule, starting from 5-bromo-2-hydroxybenzoic acid and 1-bromo-2-methoxyethane with a base like sodium hydride (NaH).

Reaction: 5-bromo-2-hydroxybenzoic acid + 1-bromo-2-methoxyethane + NaH → this compound + NaBr + H₂

Molecular Weights (approximate):

5-bromo-2-hydroxybenzoic acid (C₇H₅BrO₃): 217.0 g/mol

1-bromo-2-methoxyethane (C₃H₇BrO): 139.0 g/mol

Sodium Hydride (NaH): 24.0 g/mol

Desired Product: this compound (C₁₀H₁₁BrO₄): 291.1 g/mol

Byproducts: Sodium Bromide (NaBr): 102.9 g/mol ; Hydrogen gas (H₂): 2.0 g/mol

Calculation:

Sum of Reactant Molecular Weights = 217.0 + 139.0 + 24.0 = 380.0 g/mol

% Atom Economy = (291.1 / 380.0) x 100 ≈ 76.6%

This calculation reveals that even with a 100% chemical yield, 23.4% of the reactant mass is converted into byproducts (NaBr and H₂). primescholars.com Designing synthetic routes that maximize atom economy, such as addition or rearrangement reactions, is a central goal of green chemistry to minimize waste at the molecular level. scranton.edu

Flow Chemistry and Continuous Processing for Scalable Production

The scalable production of this compound can be significantly enhanced through the adoption of flow chemistry and continuous processing methodologies. These advanced manufacturing techniques offer substantial improvements over traditional batch production methods in terms of safety, efficiency, and product quality. laryee.commt.comlabunlimited.com Flow chemistry, also known as continuous flow chemistry, involves the continuous pumping of reactants through a network of tubes or microreactors where the reaction occurs. mt.com This approach provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to more consistent product yields and purity. laryee.commt.com

The synthesis of substituted benzoic acids, a class of compounds to which this compound belongs, has been identified as a process that can greatly benefit from continuous manufacturing. google.com Traditional batch processes for reactions such as oxidation and bromination can be hazardous on a large scale. google.commdpi.com Continuous flow systems mitigate these risks by utilizing small reactor volumes, which minimizes the accumulation of hazardous materials and allows for better management of reaction exotherms. laryee.commt.commdpi.com The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, preventing thermal runaways that can occur in large batch reactors. laryee.com

Furthermore, continuous processing aligns with the principles of green chemistry by reducing waste, minimizing energy consumption, and improving atom economy. mit.eduresearchgate.netrsc.org The precise control over stoichiometry and reaction time in flow reactors often leads to higher yields and selectivities, reducing the formation of byproducts and the need for extensive purification steps. laryee.commt.comlabunlimited.com Solvents and unreacted starting materials can also be more easily recycled in a continuous setup, further contributing to a more sustainable manufacturing process. rsc.org

The transition from batch to continuous manufacturing for the production of this compound offers a pathway to a more robust, safer, and environmentally friendly process. The modular nature of flow chemistry equipment also allows for easier scalability from laboratory research to industrial production. laryee.comlabunlimited.com

Table 1: Comparison of Batch vs. Continuous Flow Processing for the Synthesis of Substituted Benzoic Acids

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. google.commdpi.com | Enhanced safety due to small reactor volumes, better heat management, and potential for in situ reagent generation. laryee.commt.commdpi.com |

| Efficiency | Slower reaction times and potential for lower yields due to inefficient mixing and heat transfer. | Faster reactions, improved yields, and higher throughput due to precise control over reaction parameters. laryee.commt.comlabunlimited.com |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Easier and more predictable scalability by running the process for longer durations or by parallelizing reactor systems. laryee.comlabunlimited.com |

| Product Quality | Potential for batch-to-batch variability in product quality and purity. | Consistent product quality and purity due to precise control and automation. laryee.commt.com |

| Green Chemistry | Can generate significant waste and has a higher energy consumption profile. | Aligns well with green chemistry principles through waste reduction, energy efficiency, and improved atom economy. mit.eduresearchgate.netrsc.org |

Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 2 Methoxyethoxy Benzoic Acid

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical transformations.

The conversion of 5-bromo-2-(2-methoxyethoxy)benzoic acid into its corresponding esters and amides is achieved through nucleophilic acyl substitution. Due to the relatively poor leaving group ability of the hydroxyl (-OH) group, direct reaction with nucleophiles like alcohols or amines is often slow.

Esterification: The formation of esters, such as methyl or ethyl 5-bromo-2-(2-methoxyethoxy)benzoate, is typically accomplished via Fischer esterification. This method involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium-driven nature of the reaction necessitates measures to favor product formation, often by using the alcohol as the solvent or by removing the water formed during the reaction. Microwave-assisted esterification has also emerged as an efficient method for converting substituted benzoic acids. researchgate.net

Amide Formation: Direct reaction with amines is generally inefficient because the basic amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt. To overcome this, the carboxylic acid must first be "activated." This is commonly achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by a primary or secondary amine to yield the corresponding amide derivative.

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DCM, DMF) | Amide |

To enhance the electrophilicity of the carbonyl carbon and facilitate nucleophilic acyl substitution, this compound can be converted into more reactive intermediates like acyl halides and anhydrides.

Acyl Halide Formation: The most common and effective method for synthesizing an acyl chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). This reaction is often performed with a catalytic amount of a tertiary amine like pyridine (B92270) or a solvent like N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.comgoogle.com The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, driving the reaction to completion. For the subject compound, this would yield 5-bromo-2-(2-methoxyethoxy)benzoyl chloride, a highly reactive intermediate that readily undergoes reaction with a wide range of nucleophiles.

| Starting Material | Reagent | Catalyst/Solvent | Product | Yield |

|---|---|---|---|---|

| 5-bromo-2-chlorobenzoic acid | Thionyl chloride (SOCl₂) | Pyridine / Dichloromethane | 5-bromo-2-chlorobenzoyl chloride | 97% chemicalbook.comchemicalbook.com |

| 5-bromo-2-chlorobenzoic acid | Thionyl chloride (SOCl₂) | DMF | 5-bromo-2-chlorobenzoyl chloride | 98-99% google.com |

Decarboxylative cross-coupling has become a powerful strategy for forming carbon-carbon bonds, utilizing carboxylic acids as readily available and stable alternatives to traditional organometallic reagents. wikipedia.orgnih.gov In these reactions, the carboxyl group is extruded as carbon dioxide (CO₂), and a new bond is formed at its former position. wikipedia.org This transformation can be catalyzed by various transition metals, including palladium and copper. ruhr-uni-bochum.de For this compound, this pathway offers a method to generate an aryl-metal intermediate in situ, which can then couple with various electrophiles. While the direct decarboxylation of benzoic acids can be challenging, specialized catalyst systems have been developed to facilitate this process, particularly for ortho-substituted benzoic acids. ruhr-uni-bochum.deprinceton.edu

Transformations at the Aryl Bromide Position

The carbon-bromine bond is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the formation of carbon-carbon bonds. yonedalabs.com This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron species, such as a boronic acid or boronic ester. libretexts.org The aryl bromide of this compound serves as an excellent electrophilic partner in this reaction.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the benzoic acid derivative to form a palladium(II) intermediate. yonedalabs.com Aryl bromides are highly effective substrates for this step. yonedalabs.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center. This step requires the presence of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

This reaction is highly valued for its mild conditions and high tolerance for a wide variety of functional groups, including the carboxylic acid and ether moieties present in the target molecule. It allows for the synthesis of a vast array of biaryl and substituted aromatic compounds.

| Component | Example for this compound | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid, Pyridylboronic ester | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Catalyzes the C-C bond formation |

| Base | K₂CO₃, K₃PO₄, KF, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF, THF/Water | Reaction medium |

Palladium-Catalyzed Cross-Coupling Reactions

Chemical Modifications of the Methoxyethoxy Ether Group

The methoxyethoxy ether group in this compound offers additional opportunities for chemical modification, including cleavage of the ether linkages and functionalization of the C-H bonds.

The cleavage of ethers is an important transformation in organic synthesis. mdma.ch Acidic cleavage is a common method, typically involving strong acids like HBr or HI. masterorganicchemistry.comlibretexts.org The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com The mechanism can be either SN1 or SN2, depending on the structure of the ether. masterorganicchemistry.comopenstax.org For aryl alkyl ethers, cleavage generally yields a phenol (B47542) and an alkyl halide because nucleophilic attack on the aromatic carbon is disfavored. libretexts.org

Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for ether cleavage. researchgate.netorganic-chemistry.org Selective cleavage of one ether group in a molecule containing multiple ether functionalities can be achieved under specific conditions. mdma.ch For instance, aromatic methoxy (B1213986) groups adjacent to a carbonyl function can be selectively cleaved. nih.gov

Table 3: Common Reagents for Ether Cleavage

| Reagent Type | Examples | Mechanism |

|---|---|---|

| Strong Protic Acids | HBr, HI masterorganicchemistry.comlibretexts.org | SN1 or SN2 masterorganicchemistry.comopenstax.org |

Recent advances in photoredox and electrocatalysis have enabled the direct functionalization of C-H bonds, including those alpha to an ether oxygen. rsc.org Photocatalytic methods can generate α-oxyalkyl radicals from ethers through a hydrogen atom transfer (HAT) process. nih.gov These radicals can then be coupled with various electrophiles. For example, the direct α-arylation of ethers with heteroarenes has been achieved using a visible-light-driven photoredox-mediated C-H functionalization pathway. nih.gov

Similarly, photocatalytic functionalization of alkyl groups in aryl alkyl ethers with electron-poor alkenes has been reported using an acridinium (B8443388) catalyst. researchgate.net This reaction proceeds via single-electron oxidation of the arene to its radical cation, followed by deprotonation of the α-C-H bond. researchgate.net

Ether dealkylation is a crucial reaction, particularly in the context of protecting group chemistry and natural product synthesis. mdma.ch A variety of reagents and methods have been developed for this purpose. Besides the acidic and Lewis acidic methods mentioned earlier, other strategies include the use of basic reagents like sodium ethanethiolate in a non-polar aprotic solvent. mdma.ch This method can achieve selective cleavage of one ether group in the presence of others. mdma.ch

Transalkylation, the transfer of an alkyl group from one molecule to another, is a less common but potentially useful transformation for modifying ether structures.

Regio- and Chemoselectivity Control in Reactions of Multifunctional Compounds

The molecular architecture of this compound presents a nuanced challenge in synthetic chemistry due to the presence of three distinct functional groups: a carboxylic acid, an aryl bromide, and an ether linkage on the aromatic ring. The interplay of these groups governs the compound's reactivity, making the control of regio- and chemoselectivity paramount in its derivatization. Strategic manipulation of reaction conditions is essential to selectively target one functional group while preserving the others.

Theoretical Principles of Selectivity

Chemoselectivity in this compound is primarily concerned with differentiating the reactivity of the C-Br bond and the carboxylic acid group. The aryl bromide is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, which form new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid, conversely, is susceptible to standard transformations like esterification or amidation.

Regioselectivity comes into play during reactions involving the aromatic ring itself, such as further electrophilic aromatic substitution. The directing effects of the existing substituents are in opposition:

The carboxylic acid (-COOH) group is a deactivating, meta-directing group due to its electron-withdrawing nature.

The 2-(2-methoxyethoxy) (-OCH₂CH₂OCH₃) group is an activating, ortho, para-directing group because the oxygen atom can donate electron density to the ring via resonance.

The bromo (-Br) substituent is deactivating but ortho, para-directing.

The positions ortho to the alkoxy group are C3 and C1 (occupied), and the para position is C5 (occupied by bromine). The positions meta to the carboxylic acid are C3 and C5. Therefore, any incoming electrophile would be strongly directed to the C3 position, which is ortho to the activating alkoxy group and meta to the deactivating carboxyl group.

Control Strategies in Derivatization

Achieving selectivity in practice requires careful selection of catalysts, reagents, and reaction conditions.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-bromo-2-(2-methoxyethoxy)benzoic acid by providing information about the chemical environment, connectivity, and spatial arrangement of its atoms. Primarily, ¹H (proton) and ¹³C (carbon-13) NMR spectra are utilized for a complete structural assignment.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their electronic environment. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm). The specific substitution pattern—a bromine atom and a methoxyethoxy group—influences the exact chemical shifts and splitting patterns of these aromatic protons. The protons of the methoxyethoxy side chain would be observed in the upfield region, with the methoxy (B1213986) (-OCH₃) protons appearing as a singlet and the two methylene (B1212753) (-CH₂-) groups of the ethoxy moiety appearing as distinct triplets, assuming coupling between them.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position (typically δ 160-180 ppm). The aromatic carbons will have signals in the δ 110-160 ppm range, with their specific shifts influenced by the attached substituents (bromine, oxygen, and the carboxylic acid group). The aliphatic carbons of the methoxyethoxy group will be observed at the most upfield positions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| -OCH₂- | 3.8 - 4.2 | Triplet |

| -CH₂OCH₃ | 3.5 - 3.8 | Triplet |

| -OCH₃ | 3.3 - 3.5 | Singlet |

| -COOH | 10.0 - 13.0 | Singlet (broad) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-O | 150 - 160 |

| Other Aromatic C | 120 - 140 |

| -OCH₂- | 65 - 75 |

| -CH₂OCH₃ | 60 - 70 |

| -OCH₃ | 55 - 65 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in this compound. The absorption of infrared radiation or the scattering of laser light excites the molecule into higher vibrational states, and the resulting spectrum serves as a unique "molecular fingerprint."

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A sharp and intense absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage in the methoxyethoxy group would produce strong bands in the 1050-1250 cm⁻¹ range. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, often below 600 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C=O stretch and the aromatic ring vibrations often produce strong signals. The symmetric vibrations of the molecule are particularly Raman active.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (Ether) | 1050 - 1250 | Strong |

| C-Br stretch | 500 - 600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.

For this compound (molecular formula C₁₀H₁₁BrO₄), the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

By comparing the experimentally measured accurate mass to the theoretical mass, the elemental formula can be unequivocally confirmed. Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for this molecule might include the loss of the carboxylic acid group, cleavage of the ether linkage, or loss of the bromine atom.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) |

| [M]⁺ | 273.9835 | 275.9815 |

| [M+H]⁺ | 274.9913 | 276.9893 |

| [M+Na]⁺ | 296.9733 | 298.9713 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound can be grown, X-ray crystallography would reveal the exact conformation of the methoxyethoxy side chain relative to the benzene ring. It would also show how the molecules pack in the crystal lattice. Benzoic acid and its derivatives often form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules are linked together. iaea.orgresearchgate.net It is highly probable that this compound would exhibit a similar dimeric structure. The analysis would also detail other intermolecular interactions, such as halogen bonding involving the bromine atom, which can influence the crystal packing.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within a mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like benzoic acid derivatives. sielc.comsigmaaldrich.com A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol, often with a small amount of acid like trifluoroacetic acid to suppress the ionization of the carboxylic acid group). sigmaaldrich.com The compound would be detected by a UV detector, as the benzene ring is a strong chromophore. The retention time of the compound is a characteristic property under a specific set of conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it typically requires derivatization of the carboxylic acid group to increase its volatility. nih.govresearchgate.net The benzoic acid can be converted to a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester, prior to injection into the gas chromatograph. nih.govnih.gov The GC separates the components of the sample based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides identification and quantification. GC-MS is a highly sensitive and specific technique for detecting and quantifying benzoic acid and its derivatives in various matrices. scholarsresearchlibrary.comresearchgate.net

Table 5: Typical Chromatographic Conditions for the Analysis of Benzoic Acid Derivatives

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% TFA | UV (e.g., 220 nm) sigmaaldrich.com |

| GC-MS | DB-5 (or similar) | Helium | Mass Spectrometry |

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted benzoic acids to predict geometry, analyze vibrational spectra, and determine electronic properties. researchgate.net For related bromo-substituted benzoic acid derivatives, calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost. researchgate.net

Key parameters derived from DFT calculations help in predicting the molecule's reactivity and stability. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of molecular kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests that the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. nih.gov Reddish areas indicate regions of high electron density, which are susceptible to electrophilic attack, while bluish areas represent electron-deficient regions, prone to nucleophilic attack. nih.gov For benzoic acid derivatives, the highest electron density is typically found around the oxygen atoms of the carboxylic acid group. nih.gov

Global reactivity descriptors, such as hardness (η), chemical potential (μ), and the global electrophilicity index (ω), can be calculated from HOMO and LUMO energies to quantify reactivity.

Table 1: Calculated Electronic Properties for an Analogous Compound (4-bromo-3-(methoxymethoxy) benzoic acid) Data derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value (in Gas Phase) | Description |

| HOMO Energy | -0.258 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.084 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 0.174 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. semanticscholar.org |

| Ionization Energy (I) | 0.258 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 0.084 eV | The energy released when an electron is added to the molecule. |

| Hardness (η) | 0.087 eV | Measures the resistance to change in electron distribution or charge transfer. |

| Electrophilicity (ω) | 0.255 eV | A measure of the energy lowering of a molecule when it accepts electrons. |

This table presents data for a structurally similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, to illustrate the types of parameters obtained from DFT calculations. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like 5-bromo-2-(2-methoxyethoxy)benzoic acid, which contains a rotatable methoxyethoxy side chain, MD simulations are invaluable for exploring its conformational landscape. These simulations can reveal the most stable conformations and the energy barriers between them.

MD simulations are also crucial for studying intermolecular interactions, particularly in a solvent or when bound to a biological target. cosmosscholars.com By simulating the molecule in a box of water molecules, for instance, one can analyze the formation and dynamics of hydrogen bonds between the carboxylic acid group and water, providing insight into its solubility. When studying the interaction with a protein, MD simulations can assess the stability of the binding pose obtained from molecular docking, revealing how the ligand and protein adapt to each other over time. cosmosscholars.com

Table 2: Key Aspects of Molecular Dynamics Simulations

| Aspect | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | Determines the accuracy of atomic interactions for the organic molecule. |

| Solvent Model | Explicit or implicit representation of the solvent (e.g., water). | Crucial for studying solubility and interactions in an aqueous environment. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Must be long enough to observe relevant conformational changes and interactions. |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis. | Used to quantify the stability of the molecule's conformation and its interactions with its environment. |

Mechanistic Pathway Elucidation for Key Chemical Transformations

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions. For this compound, key transformations include esterification of the carboxylic acid, nucleophilic aromatic substitution of the bromine atom, and reactions involving the ether linkage.

DFT calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate.

For example, in the esterification of the carboxylic acid group with an alcohol, computational methods can compare different potential pathways (e.g., acid-catalyzed vs. base-catalyzed mechanisms) to determine the most energetically favorable route. Similarly, for a nucleophilic substitution reaction at the bromine-bearing carbon, calculations can predict whether the reaction is likely to proceed and what the energy barrier would be. This allows for a detailed, step-by-step understanding of how chemical bonds are broken and formed during a transformation.

Quantitative Structure-Reactivity Relationship (QSRR) Derivations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. These models use calculated molecular descriptors as numerical representations of the chemical structure.

For a series of substituted benzoic acids related to this compound, a QSRR model could be developed to predict their reaction rates for a given process, such as esterification. The process would involve:

Synthesizing or selecting a series of related compounds with variations in their substituents.

Calculating a range of molecular descriptors for each compound using computational methods like DFT. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological. researchgate.net

Measuring the experimental reactivity (e.g., reaction rate constant) for each compound under identical conditions.

Using statistical methods , such as multiple linear regression, to build a mathematical equation that links the calculated descriptors (the "quantitative structure") to the experimental reactivity.

A successful QSRR model can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired reaction characteristics.

Strategic Research Applications and Potentials in Chemical Science

As Intermediates in the Synthesis of Functional Organic Materials

5-bromo-2-(2-methoxyethoxy)benzoic acid serves as a valuable intermediate in the creation of functional organic materials. The presence of both a carboxylic acid and a bromo group allows for a variety of chemical modifications, enabling its incorporation into larger, more complex structures with tailored properties.

While specific studies detailing the use of this compound as a monomer for specialty polymer synthesis are not readily found in the current body of scientific literature, its molecular architecture suggests significant potential in this area. The carboxylic acid functionality can be readily converted to esters or amides, which can then undergo polymerization. The bromine atom offers a site for cross-coupling reactions, such as Suzuki or Sonogashira coupling, which are powerful tools for creating conjugated polymers. These types of polymers are of great interest in material science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The methoxyethoxy side chain can impart desirable properties to the resulting polymers, such as increased solubility in common organic solvents, which is crucial for solution-based processing and fabrication of thin films. Furthermore, this flexible side chain can influence the morphology and packing of the polymer chains in the solid state, thereby affecting their electronic and optical properties.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

| Polymerization Type | Reactive Group(s) | Potential Polymer Class | Potential Applications |

| Polycondensation | Carboxylic acid (as acyl chloride or ester) | Polyesters, Polyamides | Engineering plastics, fibers |

| Cross-coupling Polymerization | Bromine atom | Conjugated polymers | Organic electronics, sensors |

This table presents hypothetical polymerization reactions based on the functional groups of this compound, as specific experimental data is not currently available.

In the field of supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. The carboxylic acid group of this compound is a prime candidate for forming strong hydrogen bonds, which are fundamental to many self-assembling systems. For instance, carboxylic acids are known to form dimeric structures through hydrogen bonding.

Role in Agrochemical Research and Development

Substituted benzoic acids are a well-established class of compounds in agrochemical research, with many derivatives exhibiting herbicidal or plant growth regulatory activities. The specific application of this compound in this field has not been extensively documented in publicly available research. However, its structural similarity to known agrochemicals suggests it could be a valuable scaffold for the synthesis of new, potentially active compounds.

Researchers in this area often synthesize libraries of related compounds to explore structure-activity relationships. The bromo and methoxyethoxy substituents on the benzoic acid ring of this compound could be systematically varied to optimize biological activity, selectivity, and environmental persistence. For example, the bromine atom can be a precursor for introducing other functional groups via cross-coupling reactions, leading to a diverse range of new chemical entities for screening.

Exploration in Advanced Ligand Design for Catalysis

The design of organic ligands that can coordinate to metal centers is a cornerstone of modern catalysis. These ligands play a crucial role in controlling the reactivity and selectivity of the metal catalyst. This compound possesses several features that make it an interesting candidate for ligand design.

The carboxylic acid group can be used to anchor the ligand to a metal center. The oxygen atoms of the methoxyethoxy group could also participate in coordination, potentially leading to a chelating ligand that binds to the metal at multiple points, enhancing the stability of the resulting metal complex. The bromine atom provides a handle for further functionalization, allowing for the synthesis of more complex ligand structures or for the attachment of the ligand to a solid support for heterogeneous catalysis. While there are no specific reports on the use of this compound in catalysis, the principles of ligand design suggest its potential in developing new catalysts for a variety of organic transformations.

Table 2: Potential Coordination Modes of this compound in Metal Complexes

| Coordination Site(s) | Potential Ligand Type | Potential Catalytic Applications |

| Carboxylate group | Monodentate | Various organic reactions |

| Carboxylate and ether oxygen | Bidentate (chelating) | Asymmetric catalysis, cross-coupling |

| Functionalized derivative at bromo position | Bridging or multidentate | Polymerization, oxidation |

This table illustrates potential coordination modes based on the structure of the compound, as specific examples of its use as a ligand are not currently documented.

Contribution to the Development of Novel Synthetic Methodologies and Reagents

As a multifunctional building block, this compound can be instrumental in the development of new synthetic methodologies. Organic chemists are constantly seeking new reactions and reagents to construct complex molecules with high efficiency and selectivity. The presence of an aryl bromide and a carboxylic acid on the same molecule allows for the exploration of orthogonal chemical transformations, where one functional group can be reacted selectively in the presence of the other.

For example, the bromine atom can participate in a wide range of palladium-catalyzed cross-coupling reactions, while the carboxylic acid can be used in esterification or amidation reactions. This orthogonality can be exploited to build complex molecular architectures in a controlled and predictable manner. Furthermore, derivatives of this compound could be developed as new reagents for specific chemical transformations. Although specific instances of its use in developing novel synthetic methodologies are not yet reported, its versatile chemical nature makes it a promising substrate for such research.

Intellectual Property and Commercialization Landscape

Patent Analysis of Synthetic Processes and Utilization

A direct patent landscape analysis for 5-bromo-2-(2-methoxyethoxy)benzoic acid reveals it is more frequently cited as an intermediate in synthetic schemes rather than the primary subject of a patent. However, the broader class of substituted bromobenzoic acids is heavily patented, particularly as key intermediates in the synthesis of pharmaceuticals. This indicates a strong intellectual property focus on the final drug molecules and the novel processes to create them, wherein this compound serves as a crucial component.

The patent activity for structurally similar compounds underscores the commercial importance of this chemical family. For instance, patents have been filed for the preparation methods of compounds like 5-bromo-2-chloro-benzoic acid, which is a vital starting material for antidiabetic drugs such as Dapagliflozin and Empagliflozin. google.compatsnap.com Similarly, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a patented key intermediate for a promising class of SGLT2 inhibitors used in diabetes therapy. researchgate.net The intellectual property strategy often involves protecting scalable and efficient synthetic routes that produce these intermediates with high yield and purity, which is crucial for industrial production. google.com

Interactive Table: Representative Patents for Related Bromobenzoic Acid Intermediates

| Patent/Application Number | Titled Compound/Intermediate | Application/Significance |

|---|---|---|

| CN113773194A | 5-bromo-2-chloro-benzoic acid | Raw material for synthesizing hypoglycemic drugs like Dapagliflozin. google.com |

| CN112250562A | 2-bromo-5-methoxybenzoic acid | Key intermediate in the synthesis of Urolithin A, a metabolite with potential anti-aging properties. google.com |

| WO2023019849 | 5-bromo-2-chloro-benzoic acid | Preparation method for a raw material used in anti-diabetic drug synthesis. wipo.int |

This trend suggests that while this compound may not be the central claim of many patents, its use in a synthetic pathway for a novel therapeutic agent would be covered under the patent for that final product. Any new, non-obvious, and efficient method for synthesizing this compound itself could also be a candidate for patent protection.

Emerging Industrial Relevance and Niche Markets

The industrial relevance of this compound is centered on its function as a specialized chemical intermediate. The broader market for benzoic acid and its derivatives is experiencing significant growth, driven by its applications in the pharmaceutical, food and beverage, and personal care industries. emergenresearch.comgminsights.comfactmr.com Within this large market, this compound occupies a niche focused on research and development and the synthesis of complex, high-value molecules.

Its primary niche market is in pharmaceutical and biotech R&D. The compound serves as a versatile building block for creating new chemical entities. The specific combination of the electron-withdrawing bromine atom and the flexible, polar 2-methoxyethoxy group can be strategically used by medicinal chemists to fine-tune the properties of a drug candidate. This side chain can influence solubility, cell permeability, and binding interactions with biological targets, such as enzymes or receptors. For example, it has been identified as a synthetic intermediate for molecules that inhibit bacterial chaperone systems like GroEL/ES, highlighting its potential in the development of new antibacterial agents.

The compound's value is not in high-volume production but in its strategic use in multi-step syntheses where precision and unique structural attributes are required. As the pharmaceutical industry continues to seek novel molecules with improved efficacy and safety profiles, the demand for sophisticated and non-standard building blocks like this compound is expected to remain robust.

Opportunities for Academic-Industrial Collaborations and Technology Transfer

The specialized nature of this compound creates fertile ground for collaborations between academic institutions and industrial partners. Such partnerships can leverage the innovative research environment of academia and the process development and commercialization capabilities of industry.

Discovery and Synthesis:

Academic Role: University laboratories are often at the forefront of discovering novel synthetic methodologies or new applications for complex molecules. An academic research group might develop a more efficient, cost-effective, or environmentally friendly process for producing this compound.

Industrial Role: A pharmaceutical or specialty chemical company could then license this technology. The industrial partner would focus on scaling up the process from laboratory quantities to pilot plant and eventually full-scale manufacturing, a critical step for commercial viability. researchgate.net

Drug Discovery Pipelines:

Academic Role: Researchers in academia may use the compound as a building block to synthesize and test new bioactive molecules for a specific disease target. This early-stage discovery, often funded by public grants, can validate the utility of the intermediate.

Industrial Role: A pharmaceutical company with a drug development pipeline can collaborate with the academic lab to further investigate these new molecules. This can lead to licensing agreements where the company takes over the lead optimization, preclinical, and clinical development stages. The availability of the compound from suppliers for "early discovery researchers" facilitates this initial phase of investigation. sigmaaldrich.com

Technology transfer offices at universities play a crucial role in facilitating these interactions by managing intellectual property, negotiating licensing deals, and connecting academic researchers with industry partners seeking novel chemical matter and synthetic expertise. The journey of a compound like this compound from a laboratory reagent to a key component of a commercial product often depends on these successful collaborations.

Q & A

Q. What are the key synthetic routes for 5-bromo-2-(2-methoxyethoxy)benzoic acid?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a brominated benzoic acid derivative (e.g., 5-bromo-2-hydroxybenzoic acid) can undergo alkylation with 2-methoxyethyl bromide or Mitsunobu reaction with 2-methoxyethanol. Purification steps may include column chromatography, recrystallization, or HPLC to achieve >95% purity. Reaction progress is monitored via TLC and confirmed by H NMR and mass spectrometry (MS) .

Q. How is the compound characterized using spectroscopic methods?

- H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methoxyethoxy protons at δ 3.3–4.5 ppm).

- C NMR : Confirms carbonyl (C=O, ~170 ppm) and ether-linked carbons.

- MS (ESI or EI) : Validates molecular weight (e.g., [M+H] at m/z 289 for CHBrO).

- IR : Detects carboxylic acid O-H (~2500–3000 cm) and C=O (~1680 cm) stretches .

Q. What safety protocols are essential during handling?

- Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (Category 2 hazards).

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry place away from incompatible materials (strong oxidizers) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield?

- Catalysts : Palladium catalysts (e.g., Pd/C) enhance coupling reactions (e.g., Suzuki-Miyaura for bromo-substituent modifications).

- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature : Controlled heating (60–80°C) minimizes side reactions like decarboxylation .

Q. How to resolve contradictions in crystallographic data?

Cross-validate X-ray diffraction results with computational models (DFT) and spectroscopic data. Refinement against F (e.g., SHELXL) and hydrogen atom positioning via difference Fourier maps ensure accuracy. Discrepancies in bond angles >2° warrant re-evaluation of crystal packing effects .

Q. What methods identify and quantify reaction by-products?

- HPLC : Separates by-products using C18 columns (ACN/water mobile phase).

- LC-MS : Identifies unknown impurities via fragmentation patterns.

- TLC with UV/iodine staining : Screens for unreacted starting materials .

Q. How to study substitution reaction mechanisms?

- Kinetic studies : Monitor reaction rates under varying nucleophile concentrations.

- Isotopic labeling : Use O or C in the methoxyethoxy group to track bond cleavage/formation via MS or NMR .

Q. What computational approaches model the compound’s reactivity?

- DFT calculations : Predict thermodynamic stability of intermediates (e.g., transition states in substitution reactions).

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) using crystallographic coordinates .

Q. How to evaluate stability under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。